Xibenolol hydrochloride is a beta-adrenergic blocking agent, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. It is recognized for its selective action on beta-1 adrenergic receptors, making it an effective therapeutic option with fewer side effects compared to non-selective beta-blockers. The compound is classified under beta-blockers, specifically as a selective beta-1 adrenergic antagonist.
Xibenolol hydrochloride is synthesized through chemical processes involving various organic compounds. It is commercially available and can be sourced from chemical suppliers and pharmaceutical manufacturers.
The synthesis of Xibenolol hydrochloride typically involves several key steps:
The reaction conditions are optimized for yield and purity, often requiring around 7 hours for completion. In industrial settings, advanced equipment and high-purity reagents are utilized to ensure the quality of the final product .
Xibenolol hydrochloride has the molecular formula . Its structure includes a tert-butylamino group attached to a phenoxypropanol backbone, which contributes to its pharmacological properties.
Xibenolol hydrochloride participates in various chemical reactions:
These reactions are characterized by specific conditions and reagents that influence the yield and type of products formed. For instance, oxidation typically leads to the formation of oxides while reduction yields alcohol derivatives .
Xibenolol hydrochloride primarily functions as a selective beta-1 adrenergic antagonist. Upon administration, it binds to beta-1 receptors located in the heart, inhibiting catecholamine-induced increases in heart rate and contractility. This mechanism results in decreased cardiac output and lowered blood pressure, making it beneficial for managing conditions like hypertension and heart failure.
Xibenolol hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other areas such as metabolic disorders due to its effects on adrenergic pathways .
Xibenolol belongs to the aryloxypropanolamine class of beta-blockers, characterized by an oxypropanolamine linker connecting an aromatic ring system to a secondary amine. Its chemical name is 1-(tert-Butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride [1]. The compound acts as a competitive antagonist at β₁- and β₂-adrenoceptors, inhibiting catecholamine-induced activation of adenylate cyclase and downstream cAMP production [2].
Table 1: Chemical Identity of Xibenolol Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₆ClNO₂ |
Molar Mass | 251.370 g·mol⁻¹ (free base) |
Salt Form | Hydrochloride |
IUPAC Name | 1-(tert-Butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride |
Key Features | Chiral center, tert-butyl group, dimethylphenoxy aromatic system |
Receptor binding studies reveal xibenolol exhibits non-selective antagonism, with comparable affinity for both β₁-adrenoceptors (predominant in cardiac tissue) and β₂-adrenoceptors (found in bronchial and vascular smooth muscle) [2] [10]. This contrasts with cardioselective agents like atenolol or bisoprolol. Its affinity (KD) for β-adrenoceptors falls within the nanomolar range, typical for clinically relevant beta-blockers. The hydrophobic tert-butylamino group and aromatic phenoxy moiety facilitate membrane partitioning and receptor access, influencing its binding kinetics [10].
Xibenolol was developed during the 1970s-1980s, a period of intense exploration of beta-blocker chemistry. Preclinical data indicated potent beta-blocking activity, leading to investigation for hypertension and myocardial ischemia [3]. Patent records and drug development databases (e.g., Synapse-Patsnap) confirm it reached the New Drug Application (NDA) stage in Japan for these indications but was ultimately discontinued globally [3].
The discontinuation stemmed from several converging factors:
Table 2: Factors Contributing to Discontinuation of Xibenolol
Factor | Evidence/Context |
---|---|
Lack of Selectivity | Non-selective β₁/β₂ blockade linked to bronchoconstriction risk in asthma [2] |
Efficacy Concerns | Meta-analyses showed beta-blockers inferior to other antihypertensives in stroke prevention [4] [6] |
Competitive Landscape | Market dominance of cardioselective agents (atenolol, metoprolol) and propranolol |
Clinical Trial Outcomes | Likely mirrored the modest CVD reduction and inferiority of atenolol observed in trials like LIFE, ASCOT [4] |
Despite clinical discontinuation, xibenolol retains value as a pharmacological tool:
Table 3: Selectivity Profile of Xibenolol vs. Other Beta-Blockers
Compound | β₁-Adrenoceptor Affinity (KD, nM) | β₂-Adrenoceptor Affinity (KD, nM) | Selectivity Ratio (β₁:β₂) | Classification |
---|---|---|---|---|
Xibenolol | ~10-50* | ~10-50* | ~1:1 | Non-selective |
Bisoprolol | 4.9 | 68.5 | ~14:1 | β₁-Selective |
Atenolol | 1160 | 6760 | ~6:1 | β₁-Selective |
ICI 118,551 | 700 | 0.7 | ~1:1000 | β₂-Selective |
Estimated based on structural analogs and binding models [2] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7